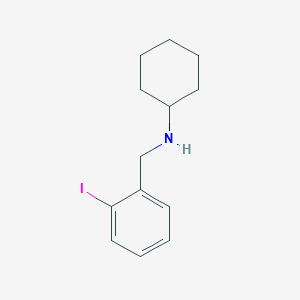

n-(2-Iodobenzyl)cyclohexanamine

描述

N-(2-Iodobenzyl)cyclohexanamine is a cyclohexanamine derivative featuring a 2-iodobenzyl substituent attached to the nitrogen atom. While direct data on this compound are absent in the provided evidence, its structure can be inferred from analogs like N-benzylcyclohexanamine () and iodinated aryl derivatives (e.g., 4y and 4z in ). Cyclohexanamine derivatives are widely studied for applications ranging from pharmaceuticals to agrochemicals, with substituents dictating their functional profiles .

属性

CAS 编号 |

62142-04-5 |

|---|---|

分子式 |

C13H18IN |

分子量 |

315.19 g/mol |

IUPAC 名称 |

N-[(2-iodophenyl)methyl]cyclohexanamine |

InChI |

InChI=1S/C13H18IN/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h4-6,9,12,15H,1-3,7-8,10H2 |

InChI 键 |

FJIUFGQFCLZJOQ-UHFFFAOYSA-N |

规范 SMILES |

C1CCC(CC1)NCC2=CC=CC=C2I |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Iodobenzyl)cyclohexanamine typically involves the reaction of cyclohexanamine with 2-iodobenzyl chloride. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is performed under reflux conditions in an appropriate solvent, such as ethanol or acetonitrile, to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

化学反应分析

Types of Reactions

N-(2-Iodobenzyl)cyclohexanamine undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom in the 2-iodobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reduction of the compound can lead to the formation of N-(2-aminobenzyl)cyclohexanamine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Sodium hydroxide or potassium carbonate in ethanol or acetonitrile.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

Substitution: N-(2-substituted benzyl)cyclohexanamines.

Oxidation: N-oxide derivatives.

Reduction: N-(2-aminobenzyl)cyclohexanamine.

科学研究应用

N-(2-Iodobenzyl)cyclohexanamine has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects in neuropharmacology.

Industry: Utilized in the development of novel materials and chemical intermediates.

作用机制

The mechanism of action of N-(2-Iodobenzyl)cyclohexanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its precise mechanism of action .

相似化合物的比较

Key Observations :

- Synthetic Accessibility : Most analogs are synthesized via condensation or multicomponent coupling (e.g., KA² coupling in ). The iodine substituent in N-(2-Iodobenzyl)cyclohexanamine may require halogen-specific catalysts or protecting groups.

- Yield and Purification : Yields for cyclohexanamine derivatives range widely (e.g., 40–61% in ). Halogenated analogs like 4z (4-Fluorobenzyl) are purified via silica gel chromatography, suggesting similar methods apply to the iodinated variant .

Structural and Electronic Effects

- Steric and Electronic Profiles: Iodine vs. For example, cyclohexanamine derivatives with trifluoromethyl groups () exhibit distinct electronic properties due to strong electron-withdrawing effects . Benzyl vs. Alkyl Substituents: N-(2-ethylhexyl)cyclohexanamine () has a branched alkyl chain, increasing hydrophobicity compared to aryl-substituted analogs.

Physicochemical Properties

- Solubility and Stability: Halogenated derivatives (e.g., 4z in ) are typically less water-soluble than non-halogenated analogs. N-Benzylcyclohexanamine hydrochloride () is supplied as a stable solid, suggesting that iodinated variants may also form salts for improved shelf life .

生物活性

N-(2-Iodobenzyl)cyclohexanamine is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound features a cyclohexane ring substituted with an iodobenzyl group. Its molecular structure can be represented as follows:

This compound's unique structure may contribute to its interaction with various biological targets, particularly in neuropharmacology.

Research indicates that this compound may interact with several neurotransmitter systems, particularly the serotonergic system. Compounds with similar structures often exhibit agonistic or antagonistic properties at serotonin receptors, notably the 5-HT2A receptor, which is implicated in mood regulation and cognitive functions .

Interaction with Sigma Receptors

Preliminary studies suggest that this compound may also affect sigma receptors, which are involved in various neurobiological processes. Sigma receptor ligands have been shown to influence cellular morphology and neurotoxicity in glioma cell lines, indicating potential applications in neurodegenerative diseases .

Neuropharmacological Effects

The biological activity of this compound has been evaluated using various in vitro models. Notably, it has been observed to induce morphological changes in C6 glioma cells, suggesting a neuroactive profile. The scoring system used in these studies categorizes the extent of cellular changes from no observable effect (N) to significant alterations (A-D), reflecting the compound's potential neurotoxic effects .

Case Studies and Research Findings

- Cell Culture Studies : In experiments involving C6 glioma cells, exposure to this compound resulted in significant morphological changes after 24 hours, with a notable loss of fine processes and altered cell shapes. These findings align with the behavior of other sigma receptor ligands .

- Behavioral Pharmacology : Similar compounds have demonstrated profound effects on sensory perception and mood when administered in animal models. This suggests that this compound may possess hallucinogenic properties akin to other phenethylamines and hallucinogens .

Therapeutic Applications

Given its interaction with serotonin and sigma receptors, this compound may have potential therapeutic applications in treating mood disorders and neurodegenerative diseases. The modulation of serotonergic pathways can lead to improved outcomes in conditions such as depression and anxiety.

Data Summary Table

| Parameter | Details |

|---|---|

| Molecular Formula | C₁₃H₁₆I₁N |

| Target Receptors | 5-HT2A, Sigma Receptors |

| Observed Effects | Morphological changes in C6 glioma cells |

| Potential Applications | Treatment of mood disorders, neurodegenerative diseases |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。